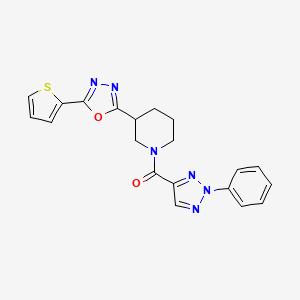

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups, including a phenyl group, a 1,2,3-triazole ring, a thiophene ring, an oxadiazole ring, and a piperidine ring. These groups suggest that the compound could have interesting chemical and biological properties.

Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the formation of the various rings and the attachment of the phenyl and piperidine groups.Molecular Structure Analysis

The presence of multiple rings in the compound suggests that it could have a fairly rigid structure. The electron-donating and -withdrawing groups could also influence the compound’s reactivity.Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the compound’s reactivity. However, the presence of various functional groups suggests that it could participate in a variety of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on factors like its structure, the nature of its functional groups, and its stereochemistry.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds with similar structures have been synthesized and characterized using various techniques, such as UV, IR, 1H and 13C NMR, and mass spectrometry. These studies often focus on understanding the molecular structure, electronic properties, and reactivity through density functional theory (DFT) calculations and molecular docking studies. For instance, Shahana and Yardily (2020) synthesized novel compounds and characterized them to understand their structural and electronic properties, providing insights into their potential applications based on their antibacterial activity explored through molecular docking studies (Shahana & Yardily, 2020).

Antimicrobial and Antibacterial Activities

Several studies have synthesized libraries of compounds to investigate their in vitro antimicrobial and antibacterial activities. For example, Pandya et al. (2019) synthesized a library of compounds and evaluated their antimicrobial activities against various bacterial and fungal strains, demonstrating good to moderate activity. This research highlights the potential of such compounds in developing new antimicrobial agents (Pandya et al., 2019).

Enzyme Inhibitory Activities

Compounds within this structural realm have also been evaluated for their enzyme inhibitory activities. Cetin et al. (2021) designed and synthesized thiophene-based heterocyclic compounds, evaluating their in vitro enzyme inhibitory activities against key enzymes. This study underscores the potential therapeutic applications of such compounds, particularly in treating diseases where enzyme inhibition is beneficial (Cetin et al., 2021).

Molecular Docking and Theoretical Studies

Theoretical studies, including molecular docking and DFT calculations, play a crucial role in understanding the interaction mechanisms of these compounds with biological targets. Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of related compounds and used theoretical studies to elucidate their interaction mechanisms, offering insights into their potential biological activities (Moreno-Fuquen et al., 2019).

Safety And Hazards

Without specific information, it’s hard to provide details on the compound’s safety and hazards. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use and the results of initial studies on its properties and effects.

Eigenschaften

IUPAC Name |

(2-phenyltriazol-4-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O2S/c27-20(16-12-21-26(24-16)15-7-2-1-3-8-15)25-10-4-6-14(13-25)18-22-23-19(28-18)17-9-5-11-29-17/h1-3,5,7-9,11-12,14H,4,6,10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXBROULANBJGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NN=C(O4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2886796.png)

![N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2886797.png)

![5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2886798.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2886802.png)